[2-(Propan-2-yl)phenyl]methanesulfonyl chloride
Description
[2-(Propan-2-yl)phenyl]methanesulfonyl chloride is an aromatic sulfonyl chloride characterized by an isopropyl group substituted at the ortho position of a benzene ring, with a methanesulfonyl chloride functional group attached to the benzylic carbon. The compound’s structure imparts unique steric and electronic properties due to the proximity of the bulky isopropyl group to the reactive sulfonyl chloride moiety. This steric hindrance influences its reactivity, solubility, and applications in organic synthesis, particularly in nucleophilic substitution reactions to form sulfonamides or sulfonate esters.
Properties
Molecular Formula |
C10H13ClO2S |
|---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-8(2)10-6-4-3-5-9(10)7-14(11,12)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
JVYPGYSQACHLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)phenyl]methanesulfonyl chloride typically involves the reaction of [2-(Propan-2-yl)phenyl]methanol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired sulfonyl chloride product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonate Thioester Derivatives: Formed by reaction with thiols
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "[2-(Propan-2-yl)phenyl]methanesulfonyl chloride":
Scientific Research Applications
- Chemistry These compounds are used as building blocks in the synthesis of more complex molecules and as reagents in various organic reactions.
- Biology They are studied for their potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research is ongoing to explore their potential as therapeutic agents for various diseases, including their role as enzyme inhibitors or receptor modulators.
- Industry They are used in the development of new materials and as intermediates in the production of pharmaceuticals and agrochemicals.
- Materials Science The unique structure of related compounds makes them useful in the development of novel materials with specific mechanical or electronic properties.
Chemical Reactions
- Oxidation These compounds can undergo oxidation using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
- Substitution Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new compounds. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide.
Case Studies
- Dual Inhibitors A series of dual inhibitors containing a 1,5-diarylpyrazole and a urea were designed, synthesized, and evaluated as novel COX-2/sEH dual inhibitors in vitro . Compound 21i showed the best pharmacokinetic profiles in both mice and rats and exhibited anti-allodynic activity that is more effective than the same dose of either a COX-2 inhibitor (celecoxib) or a sEH inhibitor (t-AUCB) alone, as well as co-administration of both inhibitors .
- PD-1/PD-L1 Inhibitors Multistage virtual screening methods have been employed to screen multiple compound databases to predict new PD-1/PD-L1 ligands .
Synthesis of Related Compounds
- N-(4-Bromo-2-fluorobenzyl)-l-phenylmethanesulfonamide can be synthesized by reacting (4-bromo-2-fluoro-phenyl)methanamine with phenylmethanesulfonyl chloride in dichloromethane, using N-ethyl-N,N-diisopropylamine as a base .
- (R)-3-(Phenylmethylsulfonamido)butyl phenylmethanesulfonate can be synthesized by reacting (3R)-3-aminobutan-l-ol and triethylamine in tetrahydrofuran at 0 °C with phenylmethanesulfonyl chloride .
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)phenyl]methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The compound acts as an electrophile, with the sulfonyl chloride group being the reactive site. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomer: (4-Propan-2-ylphenyl)methanesulfonyl Chloride
The para-substituted isomer, (4-Propan-2-ylphenyl)methanesulfonyl chloride, shares the same molecular formula but differs in the position of the isopropyl group. The para isomer exhibits reduced steric hindrance compared to the ortho derivative, leading to higher reactivity in nucleophilic substitutions. For example, reactions with amines or alcohols proceed faster due to unhindered access to the sulfonyl chloride group. The para isomer is commercially available in various quantities for research and production .
Aliphatic Analog: Propane-2-sulfonyl Chloride
Propane-2-sulfonyl chloride (CAS 10147-37-2) is a simpler aliphatic sulfonyl chloride with the formula C₃H₇ClO₂S and a molar mass of 142.6 g/mol . Its density is 1.27 g/mL at 25°C . Unlike the aromatic target compound, it lacks an electron-withdrawing benzene ring, resulting in lower electrophilicity. However, the absence of steric hindrance makes it more reactive toward nucleophiles. It is commonly used in the synthesis of sulfonate esters and surfactants.
Heteroatom-Based Analog: O-Propyl Methylphosphonothionochloridate
This phosphorus-containing compound (CAS 18005-37-3) has the formula C₄H₁₀ClOPS and is regulated under Schedule 2B04 . Unlike sulfonyl chlorides, it features a P=S bond and a reactive P–Cl group, making it highly toxic and suitable for specialized applications (e.g., pesticides or nerve agents). Its reactivity differs significantly, as phosphorus-centered electrophiles undergo distinct substitution mechanisms compared to sulfur-based systems.
Industrial Benchmark: Toluene-4-sulfonyl Chloride (Tosyl Chloride)
Tosyl chloride (CAS 98-59-9) is a widely used sulfonyl chloride with a para-methyl substituent. Its molar mass (190.65 g/mol ) and planar structure facilitate high solubility in polar solvents and rapid reaction kinetics. In contrast, the ortho-isopropyl group in the target compound reduces solubility in polar solvents and slows reaction rates due to steric effects.
Data Table: Comparative Analysis of Sulfonyl Chlorides and Analogs
*Calculated value.
Biological Activity
[2-(Propan-2-yl)phenyl]methanesulfonyl chloride (CAS No. 84696270) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential applications in drug development and synthesis. This article explores its biological activity, focusing on its antibacterial properties, synthesis, and relevant case studies.
- Molecular Formula : C10H13ClO2S
- Molecular Weight : 232.73 g/mol
- Structure : The compound features a propan-2-yl group attached to a phenyl ring, with a methanesulfonyl chloride functional group that enhances its reactivity.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of sulfonyl chlorides, including this compound. Its mechanism often involves the formation of sulfonamide derivatives, which are known for their broad-spectrum antibacterial effects.
-
Mechanism of Action :
- Sulfonamides inhibit bacterial growth by obstructing folic acid synthesis, crucial for nucleic acid production in bacteria.
- The methanesulfonyl chloride group facilitates the formation of sulfonamide bonds with amino acids in bacterial enzymes.
-
Case Studies :
- A study demonstrated that derivatives of methanesulfonyl chlorides exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this compound showed minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of methanesulfonic acid with an appropriate alkyl or aryl halide. This process can yield various derivatives that may enhance biological activity.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| [2-(Propan-2-yl)phenyl]methanesulfonamide | Reaction with amines | Antibacterial activity against E. coli |
| Sulfonamide derivatives | Various methods | Broad-spectrum antibacterial effects |
Research Findings
- Antimicrobial Efficacy :
- Pharmacokinetics :
- Toxicological Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for [2-(Propan-2-yl)phenyl]methanesulfonyl chloride, and how can reaction efficiency be optimized?
- Methodology : Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like PCl₅, SOCl₂, or ClSO₃H under anhydrous conditions . For aryl-substituted analogs, direct sulfonation of the aromatic ring followed by chlorination is common. Optimization involves controlling reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 sulfonic acid to chlorinating agent) to minimize side reactions.
- Key Considerations : Monitor reaction progress via TLC or NMR to detect intermediates (e.g., sulfonic acid). Purification via recrystallization (e.g., using hexane/ethyl acetate) is recommended to isolate high-purity products .
Q. How should researchers characterize this compound, and what spectral data are critical for validation?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., isopropyl group at C2) and sulfonyl chloride functionality (δ ~3.5–4.0 ppm for CH₂SO₂Cl) .
- IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) .
- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., 214.7 g/mol for C₁₀H₁₃ClO₂S).
Q. What are the stability and storage requirements for this compound?
- Stability : Hydrolyzes readily in humid environments; store under inert gas (N₂/Ar) at 2–8°C in amber glass vials .
- Decomposition Risks : Exposure to moisture generates sulfonic acid and HCl, detectable via pH testing or FTIR .
Advanced Research Questions
Q. How can this compound be applied in synthesizing sulfonamide derivatives for medicinal chemistry studies?
- Methodology : React with amines (e.g., primary/secondary amines) in dichloromethane or THF at 0–25°C. Use bases like Et₃N to neutralize HCl byproducts.
- Case Study : Similar sulfonyl chlorides are used to prepare sulfonamide inhibitors targeting enzymes (e.g., carbonic anhydrase), requiring rigorous purification (HPLC, ≥95% purity) .
Q. What crystallographic strategies are effective for resolving structural ambiguities in sulfonyl chloride derivatives?
- Crystallization : Use slow evaporation in solvents like chloroform/ethanol.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging high-resolution data (≤0.8 Å) to model disorder (e.g., isopropyl group conformers) .
- Data Interpretation : Validate bond lengths (S–O: ~1.43 Å; S–C: ~1.77 Å) against crystallographic databases .
Q. How can researchers address contradictions in reactivity data during nucleophilic substitution reactions?
- Experimental Design :
- Kinetic Studies : Vary nucleophile concentration (e.g., NaN₃, NH₂Me) and monitor reaction rates via UV-Vis or GC-MS.
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and substituent effects .
- Case Example : Discrepancies in activation energy may arise from steric hindrance by the isopropyl group, requiring adjusted reaction conditions (e.g., higher temperatures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
